Disulfide, bis(2,3-dimethylphenyl)
Description
Disulfide, bis(2,3-dimethylphenyl) (hypothetical structure inferred from analogs) is an aromatic disulfide compound featuring two 2,3-dimethylphenyl groups connected by a disulfide (-S-S-) bond. These compounds belong to a broader class of diaryl disulfides, which are characterized by their stability, lipophilicity, and applications in organic synthesis, pharmaceuticals, and material science .
Aryl disulfides are notable for their role in stabilizing molecular conformations and participating in redox reactions. Substituted methyl groups on the phenyl rings influence steric hindrance, solubility, and reactivity, making them valuable in tailored chemical applications .
Properties
CAS No. |
55990-91-5 |
|---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2,3-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-7-5-9-15(13(11)3)17-18-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3 |
InChI Key |
XTGZALWKSBATBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)SSC2=CC=CC(=C2C)C)C |
Origin of Product |
United States |
Biological Activity
Disulfide, bis(2,3-dimethylphenyl) (CAS Number: 55990-91-5) is an organic compound characterized by its unique disulfide bond linking two 2,3-dimethylphenyl groups. This compound has gained attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article reviews the biological activity of disulfide, bis(2,3-dimethylphenyl), focusing on its antimicrobial, antioxidant, and enzyme inhibition properties.
- Molecular Formula : C16H18S2
- Molecular Weight : 274.44 g/mol
- Structure : Contains two 2,3-dimethylphenyl groups linked by a disulfide bond.
The presence of the disulfide linkage is crucial as it influences the compound's reactivity and biological interactions. Disulfides are known to participate in redox reactions that can affect protein folding and function, which is significant for understanding their therapeutic potential.
Antioxidant Activity
Research indicates that disulfides can exhibit significant antioxidant properties. A study evaluating various compounds found that disulfide derivatives showed promising activity against free radicals such as DPPH and ABTS . The antioxidant potential is critical in mitigating oxidative stress-related diseases.
Antimicrobial Activity
Disulfide, bis(2,3-dimethylphenyl) has been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. For instance, studies on structurally related disulfides showed activity against Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) for these compounds varied, with some exhibiting potent antibacterial effects.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. In vitro studies have shown that related disulfides can inhibit enzymes such as α-amylase and acetylcholinesterase (AChE) . These enzymes are crucial in carbohydrate metabolism and neurotransmission, respectively. The inhibition of these enzymes suggests potential applications in managing conditions like diabetes and Alzheimer's disease.
Case Studies
- Antioxidant Evaluation : A comparative study on various disulfides indicated that those with a similar structural framework exhibited varying degrees of antioxidant activity. Disulfide, bis(2,3-dimethylphenyl) was noted for its capability to scavenge free radicals effectively .
- Antimicrobial Testing : In a comprehensive evaluation of antimicrobial properties, disulfide derivatives were tested against clinical isolates of bacteria. Results indicated that specific structural modifications could enhance antibacterial activity significantly .
- Enzyme Inhibition Studies : In a pharmacological evaluation involving Swiss male albino mice, compounds similar to disulfide, bis(2,3-dimethylphenyl) were administered to assess their impact on enzyme activity related to glucose metabolism. The findings revealed promising results in inhibiting glucose-6-phosphatase (G6Pase), suggesting potential therapeutic applications for diabetes management .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|---|
| Disulfide, bis(2,3-dimethylphenyl) | 55990-91-5 | C16H18S2 | 274.44 g/mol | Contains two 2,3-dimethylphenyl groups |
| Disulfide, bis(2,4-dimethylphenyl) | 13616-83-6 | C16H18S2 | 274.44 g/mol | Different methyl substitutions |
| Bis(4-tert-butyl-2,6-dimethylphenyl) | 68819-90-9 | C24H34S2 | 386.67 g/mol | Larger molecular structure with tert-butyl groups |
The comparison highlights the structural uniqueness of disulfide, bis(2,3-dimethylphenyl) and suggests that variations in substitution patterns can lead to different biological activities.
Chemical Reactions Analysis
Reduction to Thiols
Bis(2,3-dimethylphenyl) disulfide undergoes reductive cleavage of the disulfide bond to form 2,3-dimethylbenzenethiol. This reaction is critical for applications requiring controlled thiol generation.
Key Reaction Conditions
-
Reagents : Sodium borohydride (NaBH₄) in aqueous sodium hydroxide (NaOH).
Mechanism :
The disulfide bond is reduced via nucleophilic attack by borohydride, breaking the S–S bond and generating two thiolate intermediates, which are protonated to yield the thiol .
Oxidation to Sulfoxides and Sulfones
The disulfide bond can be oxidized to sulfoxides (R–SO–R) or sulfones (R–SO₂–R) under controlled conditions.
Reagents and Products
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| Hydrogen peroxide | Sulfoxide/Sulfone | Acidic or neutral media |
| Iodine | Sulfur derivatives | Room temperature |
Example :
Oxidation with iodine or H₂O₂ modifies the sulfur oxidation state, enhancing hydrophilicity for applications in drug delivery systems .
Thiol-Disulfide Interchange
This dynamic reaction allows bis(2,3-dimethylphenyl) disulfide to participate in redox equilibria with thiols, enabling applications in polymer chemistry and biochemistry.
Mechanism
The disulfide reacts with thiols (RSH) via nucleophilic attack, forming mixed disulfides:
This interchange is pH-dependent and accelerates in basic conditions .
Key Factors
-
pH : Optimal at 8–10.
-
Catalysts : Thiolate ions (RS⁻).
Reaction with Diazonium Salts
Under photochemical conditions, bis(2,3-dimethylphenyl) disulfide reacts with arenediazonium salts to form arylthio derivatives.
Example Reaction
-
Reagents : 2-(Prop-2-yn-1-yloxy)benzene-1-diazonium tetrafluoroborate.
Application :
This reaction is explored for protein disulfide rebridging in bioconjugation studies .
Nucleophilic Substitution
The sulfur atoms in the disulfide bond act as nucleophiles, enabling reactions with electrophiles like alkyl halides.
Example
-
Electrophile : Methyl iodide (CH₃I).
-
Product : Methylthio derivatives.
-
Conditions : Polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Products | Applications |
|---|---|---|---|
| Reduction | NaBH₄/NaOH, 80°C | 2,3-Dimethylbenzenethiol | Thiol generation for synthesis |
| Oxidation | H₂O₂/I₂, RT | Sulfoxides/Sulfones | Functional material design |
| Thiol-disulfide exchange | Thiols, pH 8–10 | Mixed disulfides | Redox-responsive polymers |
| Diazonium coupling | Diazonium salts, 450 nm light | Arylthio hybrids | Bioconjugation |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties and applications of bis(2,3-dimethylphenyl) disulfide analogs and related disulfide compounds:
Structural and Functional Insights
Substituent Effects: Methyl Groups: The 2,6-dimethyl and 2,4-dimethyl isomers exhibit high logP values (e.g., 5.65 for bis(2,6-dimethylphenyl) disulfide), indicating strong lipophilicity due to methyl substituents . This property enhances their utility in reverse-phase HPLC separations. The electronegative chlorine atoms also influence crystal packing, as seen in its reported crystal structure .
Thermal Stability :
Bis(2,6-dimethylphenyl) disulfide has a high boiling point (345.9°C), attributed to strong van der Waals interactions between aromatic rings. In contrast, aliphatic disulfides like bis(3-methylbutyl) disulfide have lower boiling points due to weaker intermolecular forces .
Applications :
- Pharmaceuticals : Bis(2,4-dimethylphenyl) disulfide is listed as a reference impurity in vortioxetine synthesis, highlighting its relevance in quality control .
- Material Science : The rigid structure of diaryl disulfides makes them candidates for stabilizing polymers or as ligands in transition metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) .
Research Findings and Limitations
Synthetic Methods: Diaryl disulfides are typically synthesized via oxidative coupling of thiophenols. For example, bis(2,3-dichlorophenyl) disulfide was prepared using nucleophilic substitution, yielding a crystalline product suitable for X-ray diffraction . Methyl-substituted variants may employ similar methodologies, though reaction conditions (e.g., solvent, oxidant) vary to accommodate steric effects .
Analytical Challenges :
Bis(2,6-dimethylphenyl) disulfide’s separation on a Newcrom R1 HPLC column underscores the importance of column selectivity for closely related isomers . However, the absence of data on bis(2,3-dimethylphenyl) disulfide’s chromatographic behavior highlights a gap in current literature.
Safety and Handling : While safety data for bis(2,3-dimethylphenyl) disulfide is unavailable, related compounds like dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) require stringent handling protocols due to their reactive sulfonate groups .
Preparation Methods
General Synthetic Strategy
The synthesis of disulfide, bis(2,3-dimethylphenyl) typically proceeds via oxidation of the corresponding thiol, 2,3-dimethylbenzenethiol, or through direct coupling of aryl precursors under sulfurizing conditions. The key challenge is to achieve selective formation of the disulfide bond without overoxidation or side reactions leading to polysulfides or other sulfur-containing byproducts.
Preparation via Oxidation of 2,3-Dimethylbenzenethiol
One of the most direct and common approaches is the oxidation of 2,3-dimethylbenzenethiol to the corresponding disulfide. This method involves:
A representative procedure for the thiol synthesis involves reduction of bis(2,3-dimethylphenyl)disulfide under reflux conditions in acetonitrile/water with sodium borohydride and sodium hydroxide, yielding 2,3-dimethylbenzenethiol in high purity (99.1%) and yield (92%).
Reaction conditions for thiol synthesis:
| Reagent | Amount | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bis(2,3-dimethylphenyl)disulfide | 134.2 g (0.49 mol) | Reflux in acetonitrile/water (80–82 °C), NaBH4 in NaOH added dropwise over 1 h, total 3 h reaction | 92 | 99.1 |
Process summary:
- The disulfide is dissolved in acetonitrile and water.
- Sodium borohydride in sodium hydroxide solution is added dropwise under nitrogen.
- After reaction completion, the mixture is acidified and extracted with ethyl acetate.
- The product is isolated as an oily substance.
This thiol can then be reoxidized to the disulfide under mild oxidizing conditions, typically using atmospheric oxygen or mild chemical oxidants.
Direct Synthesis of Diaryl Disulfides via Sulfur Chloride and Zinc Salts
A prominent method for diaryl disulfide preparation involves the reaction of aromatic compounds with sulfur monochloride (S2Cl2) in the presence of zinc salts as catalysts. This approach has been demonstrated for bulky diaryl disulfides and is adaptable to various substituted aromatic rings.
- One-step reaction.
- Use of relatively inexpensive reagents: aromatic substrate, S2Cl2, zinc acetate or zinc chloride.
- Conducted in glacial acetic acid as solvent.
- Reaction temperature controlled between room temperature and 60 °C.
- Hydrogen chloride gas evolved is scrubbed safely.
- Product isolated by filtration, washing, and recrystallization.
Example reaction conditions (adapted for similar diaryl disulfides):
| Reagent/Condition | Amount/Range | Notes |
|---|---|---|
| Aromatic substrate (e.g., 5-tert-butyl-1,3-dimethylbenzene) | Stoichiometric | Starting material |
| Sulfur monochloride (S2Cl2) | Slight excess (e.g., 1.06 eq) | Chlorinating and sulfurizing agent |
| Zinc acetate or zinc chloride | 6 mol % to 28 mol % | Lewis acid catalyst |
| Solvent | Glacial acetic acid | Medium for reaction |
| Temperature | 20–60 °C | Controlled to avoid side reactions |
| Reaction time | 3–24 hours | Depending on substrate and conditions |
Organocatalytic Synthesis of Poly(disulfides)
While this method is more relevant for polymeric disulfides, it provides insight into rapid disulfide bond formation catalyzed by organocatalysts such as triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD).
- The reaction proceeds rapidly (within 1 min) under mild conditions.
- Catalyst loading as low as 5% is effective.
- Molecular weights of resulting polymers can be controlled by reaction conditions.
- Although focused on polymers, the underlying chemistry can inform small molecule disulfide synthesis.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Oxidation of 2,3-dimethylbenzenethiol | 2,3-dimethylbenzenethiol, oxidants | Mild oxidation or air oxidation | High (varies) | High (>99%) | Simple, direct, mild conditions | Requires prior thiol synthesis |
| Sulfur monochloride + zinc salts | Aromatic substrate, S2Cl2, Zn(OAc)2 or ZnCl2 | 20–60 °C, 3–24 h, acetic acid solvent | 70–79 | >99 | One-step, scalable, cost-effective | Handling S2Cl2 and HCl gas evolved |
| Organocatalytic coupling (polymerization) | Dithiols, DIAD, triphenylphosphine | Room temp to mild heating, rapid | Not applicable (polymer) | High | Very rapid, mild, catalytic | More suited to polymers, not small molecules |
Detailed Experimental Example: Preparation of Disulfide via S2Cl2 and Zinc Acetate
- Mix sulfur monochloride (S2Cl2) and glacial acetic acid in a dry flask under nitrogen.
- Add aromatic substrate (e.g., 2,3-dimethylbenzene derivative).
- Add anhydrous zinc acetate slowly with stirring.
- The reaction mixture heats up mildly (~37 °C) and forms an orange slurry.
- Stir the mixture for 22 hours at controlled temperature (<40 °C).
- Quench the reaction with water, filter the precipitate.
- Wash and dry the crude product.
- Recrystallize from isopropanol to obtain pure disulfide.
- Yield: Approximately 79% for similar diaryl disulfides.
- Purity: >99% by gas chromatography.
- Physical data consistent with literature values.
Summary and Perspectives
The preparation of disulfide, bis(2,3-dimethylphenyl), can be achieved effectively by:
- Oxidation of the corresponding thiol, 2,3-dimethylbenzenethiol, which itself can be synthesized via reduction of the disulfide precursor.
- Direct one-step synthesis from 2,3-dimethylbenzene derivatives using sulfur monochloride and zinc salts under mild acidic conditions.
- Organocatalytic methods offer rapid disulfide bond formation but are more applicable to polymer synthesis.
The sulfur monochloride/zinc salt method stands out for industrial scalability, cost-effectiveness, and high purity yields, despite handling challenges related to sulfur chlorides and evolved hydrogen chloride gas. The oxidation of thiols remains a straightforward laboratory method for small-scale synthesis.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for characterizing bis(2,3-dimethylphenyl)disulfide?
Answer:
- NMR Spectroscopy : Use and NMR to confirm molecular structure, focusing on aromatic proton environments and methyl group splitting patterns.
- GC-MS : Employ electron ionization (EI) at 70 eV for fragmentation analysis, referencing retention indices and spectral libraries (e.g., Adams et al. ).
- X-Ray Diffraction : For crystal structure determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. Ensure data-to-parameter ratios > 15 and R-factors < 0.06 for high reliability .
Advanced: How can computational chemistry predict the reactivity of bis(2,3-dimethylphenyl)disulfide in transition-metal-catalyzed cross-coupling reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare with analogous disulfides (e.g., diphenyl disulfide ) to evaluate electronic effects of methyl substituents.
- Mechanistic Studies : Model palladium- or nickel-catalyzed pathways to identify intermediates, referencing experimental data from Gomez-Benitez et al. on disulfide coupling reactions .
Basic: What synthetic routes are effective for preparing bis(2,3-dimethylphenyl)disulfide and its derivatives?
Answer:
- Oxidative Coupling : React 2,3-dimethylbenzenethiol with oxidizing agents (e.g., , ) under inert atmospheres. Monitor reaction progress via TLC or GC-MS.
- Derivatization : Introduce functional groups via nucleophilic substitution or metal-mediated reactions. For piperazine-containing analogs, follow protocols for 1-(2,3-dimethylphenyl)piperazine synthesis, as in Iness et al. .
Advanced: How should researchers address discrepancies in crystallographic data for disulfide-containing compounds?
Answer:
- Refinement Checks : Use SHELXL’s restraints for anisotropic displacement parameters and validate hydrogen-bonding networks against bond-valence sums.
- Data Reproducibility : Compare unit cell parameters with literature (e.g., Iness et al. reported a 36-membered hydrogen-bonded ring with R^4$$_8(36) graph-set notation). Cross-validate with spectroscopic data to resolve ambiguities .
Advanced: What role do disulfide bonds play in the biological activity of bis(2,3-dimethylphenyl)disulfide derivatives?
Answer:
- Antitumor Mechanisms : Disulfide bonds can undergo redox cycling, generating reactive oxygen species (ROS). Compare with Hashash et al.’s studies on disulfide antitumor agents .
- Structural Mimicry : Derivatives like 1-(2,3-dimethylphenyl)piperazine diium salts form hydrogen-bonded frameworks that mimic enzyme active sites, as seen in cyclohexaphosphate complexes .
Basic: How to optimize reaction conditions for bis(2,3-dimethylphenyl)disulfide synthesis to minimize byproducts?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
- Catalyst Screening : Test Cu(I) or Fe(III) catalysts for oxidative coupling efficiency. Monitor byproduct formation (e.g., trisulfides) via HPLC .
Advanced: What strategies resolve spectral contradictions in GC-MS or NMR data for disulfide compounds?
Answer:
- Isotopic Labeling : Use -labeled disulfides to distinguish fragmentation patterns in MS.
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in solution, as seen in hindered aryl disulfides .
Basic: What safety protocols are critical when handling bis(2,3-dimethylphenyl)disulfide in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection.
- Waste Management : Quench reactions with sodium thiosulfate to reduce disulfide toxicity. Follow disposal guidelines per TCI America’s safety data sheets (e.g., avoid environmental release) .
Advanced: How do steric effects of 2,3-dimethyl substituents influence the crystal packing of bis(2,3-dimethylphenyl)disulfide?
Answer:
- Packing Analysis : Methyl groups introduce steric hindrance, reducing π-π stacking. Compare with diphenyl disulfide (less hindered) using Mercury software to visualize van der Waals interactions .
- Hydrogen Bonding : Substituents may redirect hydrogen bonds to peripheral oxygen atoms in phosphate or sulfonic acid co-crystals .
Advanced: Can bis(2,3-dimethylphenyl)disulfide act as a ligand in coordination chemistry?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
